3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
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Overview
Description
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C13H10ClN3O and a molecular weight of 259.69 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a formyl group .
Preparation Methods
The synthesis of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Chemical Reactions Analysis
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and formyl group allow it to bind to active sites on proteins, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile include other pyrazole derivatives with different substituents. For example:
3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile: Similar structure but with a different position of the chlorine atom.
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile: Bromine substituent instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCNZSREXZPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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